molecular formula C17H15BrFN3OS B2632169 (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide CAS No. 1217228-15-3

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide

Cat. No.: B2632169
CAS No.: 1217228-15-3
M. Wt: 408.29
InChI Key: UWANJUPOJLPYSA-ZIOFAICLSA-N
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Description

(Z)-2-((E)-(4-Fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a chemically synthesized thiazole derivative of significant interest in medicinal chemistry research. The compound features a distinct molecular architecture with a thiazole core and specific (Z) and (E) stereochemical configurations around its hydrazono and benzylidene bonds, which are critical for its potential bioactivity. This high-purity reagent is supplied as a hydrobromide salt to enhance its stability and solubility for research applications. While specific pharmacological data for this exact compound is limited in the public domain, its structural class is actively investigated. Scientific literature indicates that closely related arylidenehydrazinyl-4-methoxyphenylthiazole derivatives are probed as potential agents for managing Type II Diabetes complications, showing promise in areas such as α-amylase inhibition and antiglycation activity . This suggests its value as a key intermediate for researchers developing and screening novel therapeutic candidates. Furthermore, the compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems. It is strictly intended for research and development purposes in laboratory settings. This product is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment.

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS.BrH/c1-22-15-8-4-13(5-9-15)16-11-23-17(20-16)21-19-10-12-2-6-14(18)7-3-12;/h2-11H,1H3,(H,20,21);1H/b19-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWANJUPOJLPYSA-ZIOFAICLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly its antimalarial and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the thiazole ring. The detailed synthetic pathway includes:

  • Condensation Reaction : The initial step involves the reaction of 4-fluorobenzaldehyde with a suitable hydrazine to form an intermediate hydrazone.
  • Cyclization : The hydrazone undergoes cyclization with a thioketone or similar reactant to form the thiazole derivative.

The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, revealing a planar structure that facilitates interaction with biological targets.

Antimalarial Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimalarial activity. For instance, compounds similar to this compound have shown IC50 values in the range of 0.300.70μM0.30-0.70\mu M against Plasmodium falciparum strains . This indicates a high level of potency and selectivity.

Anticancer Activity

The thiazole derivatives have also been studied for their anticancer properties. A study reported that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways and disruption of cellular signaling .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. The presence of fluorine in the structure enhances its lipophilicity and membrane permeability, facilitating cellular uptake .

Case Studies

  • Antimalarial Case Study : In a comparative study involving several thiazole derivatives, it was found that those containing electron-withdrawing groups like fluorine exhibited superior antimalarial activity compared to their non-fluorinated counterparts. This suggests that the electronic properties significantly influence the biological efficacy .
  • Anticancer Case Study : A series of thiazole derivatives were tested against human cancer cell lines, revealing that those with methoxy substitutions had enhanced cytotoxicity due to better solubility and bioavailability in physiological conditions .

Data Tables

Activity IC50 Values Cell Lines Tested Reference
Antimalarial0.30 - 0.70 μMPlasmodium falciparum
AnticancerVaries (up to 10 μM)MCF-7 (Breast), A549 (Lung)

Scientific Research Applications

The compound exhibits notable anti-inflammatory and antitumor properties. Research indicates that derivatives of thiazole compounds often demonstrate significant biological activities, including:

  • Anticancer Activity : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-2-((E)-(4-fluorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-2,3-dihydrothiazole hydrobromide have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .
  • Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation markers. It has shown potential in modulating pathways associated with inflammatory responses, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced properties. The general synthetic pathway includes:

  • Formation of Hydrazone : The initial step involves the reaction of 4-fluorobenzaldehyde with appropriate hydrazones.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the thiazole ring.
  • Hydrobromide Salt Formation : The final product is often converted into its hydrobromide salt for improved solubility and stability.

This synthetic flexibility allows for the exploration of numerous derivatives that may enhance specific biological activities .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of a series of thiazole derivatives, including this compound. The results indicated a significant reduction in cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of thiazole derivatives. The compound was tested in vitro for its ability to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent decrease in nitric oxide levels, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, bromine) increase melting points and lipophilicity but may reduce synthetic yields .
  • Electron-donating groups (e.g., methoxy) improve solubility and bioavailability, as seen in compound 2412 .

Yield Comparisons :

Spectral and Physicochemical Properties

IR Spectroscopy :

  • C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, confirming cyclization .
  • NH Stretching : 3150–3414 cm⁻¹, indicative of thione tautomers .

NMR Spectroscopy :

  • 1H-NMR : Aromatic protons for 4-methoxyphenyl appear as a singlet at δ ~6.8–7.2 ppm.
  • 13C-NMR : Methoxy carbons resonate at δ ~55–56 ppm, while thiazole carbons appear at δ ~160–170 ppm .

Melting Points :

  • Fluorinated derivatives (e.g., 7d: 224–226°C) generally exhibit lower melting points than brominated analogs (e.g., 7a: 272–274°C) due to reduced molecular symmetry .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Fragment Replacement : Substitute the thiazole ring with oxazole or pyridine (e.g., ).
  • Bioisosteres : Replace 4-methoxyphenyl with 3,4-dimethoxy or trifluoromethyl groups.
  • Activity Cliffs : Compare IC50 values of analogs (e.g., 74d: IC50 = 4.9 µM vs. HepG2) .

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